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Compound of Interest

Compound Name: Charybdotoxin

Cat. No.: B568394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of Charybdotoxin (ChTX),

a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.

ChTX is a 37-amino acid peptide that acts as a high-affinity blocker of several types of

potassium channels, making it an invaluable tool in neuroscience and drug discovery research.

These application notes and protocols detail the chemical synthesis, purification, and

characterization of ChTX, along with its mechanism of action and biological activity.

Application Notes
Charybdotoxin is a selective blocker of various potassium channels, including large-

conductance Ca2+-activated (BK), voltage-gated (Kv1.2 and Kv1.3), and intermediate-

conductance Ca2+-activated (KCa3.1) channels.[1][2] Its ability to physically occlude the ion

conduction pore allows for the study of channel function, structure-activity relationships, and

the physiological roles of these channels in various tissues.[3] Synthetic ChTX, which is

chemically and functionally indistinguishable from its natural counterpart, offers a reliable and

customizable source of this critical research tool.[3][4] The protocols outlined below describe

the solid-phase peptide synthesis (SPPS) of ChTX, a widely used and effective method for

producing this peptide for research purposes.
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The biological activity of synthetic Charybdotoxin is comparable to the native toxin. The

following table summarizes key quantitative data related to its synthesis and inhibitory activity

on various potassium channels.
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Parameter Value Channel Type Reference

Synthesis

Overall Yield 4.0-5.0% - [5]

Purity >97% - [1]

Molecular Weight 4295.90 Da - [1]

Biological Activity

Ki 10 pM
Maxi-K (Bovine Aortic

Sarcolemma)
[6]

Kd 2.1 nM
Ca2+-activated K+

Channel
[7][8]

Kd 3.5 nM

High-conductance

Ca2+-activated K+

Channel

[9]

Kd 0.5-1.5 nM

Type 'n' Voltage-gated

K+ Channels (Jurkat

cells)

IC50 ~3 nM KCa1.1

IC50 5.6 nM Kv1.2 [10]

IC50 2.6 nM Kv1.3 [1]

IC50 5 nM KCa3.1 [1]

IC50 2 nM Kv1.6 [1]

IC50 ~15 nM

Ca2+-activated K+

Channel (Rat Brain

Synaptosomes)

[4]

IC50 ~40 nM

Ca-independent

Voltage-gated K+

Channel (Rat Brain

Synaptosomes)

[4]
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Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Charybdotoxin
This protocol outlines the manual solid-phase synthesis of the 37-amino acid Charybdotoxin
peptide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dithiothreitol (DTT)

Water

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling:
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Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF.

Add DIC and HOBt to activate the amino acid.

Add the activated amino acid solution to the resin and shake for 2 hours.

Monitor the coupling reaction using a Kaiser test.

Wash the resin with DMF and DCM.

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino

acid in the ChTX sequence.

Cleavage and Deprotection:

After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5 v/v) for 2-

3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

Precipitation and Lyophilization:

Filter the cleavage mixture to remove the resin.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, wash with ether, and dry the crude peptide.

Dissolve the peptide in a minimal amount of water/acetonitrile and lyophilize.

Oxidative Folding of Charybdotoxin
The linear, reduced peptide must be folded to form the three essential disulfide bonds (Cys7-

Cys28, Cys13-Cys33, Cys17-Cys35) for its biological activity.[6][11]

Materials:

Lyophilized crude ChTX peptide
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Folding buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing reduced and oxidized glutathione)

Hydrochloric acid (HCl)

Procedure:

Dissolution: Dissolve the lyophilized crude peptide in the folding buffer at a low concentration

(e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.

Oxidation: Gently stir the solution at room temperature or 4°C, exposed to air, for 24-48

hours to allow for oxidative folding and disulfide bond formation.

Quenching: Stop the folding reaction by acidifying the solution with HCl to a pH of ~2.

Desalting: Desalt the folded peptide solution using a C18 Sep-Pak cartridge or dialysis.

Lyophilization: Lyophilize the desalted, folded peptide.

Purification by High-Performance Liquid
Chromatography (HPLC)
The folded Charybdotoxin is purified using reversed-phase HPLC.

Materials:

Lyophilized folded ChTX

HPLC system with a UV detector

C18 reversed-phase column (preparative or semi-preparative)

Solvent A: 0.1% TFA in water

Solvent B: 0.1% TFA in acetonitrile

Procedure:

Sample Preparation: Dissolve the lyophilized, folded peptide in Solvent A.
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Chromatography:

Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

Inject the peptide solution onto the column.

Elute the peptide using a linear gradient of Solvent B (e.g., 10-60% over 60 minutes) at a

suitable flow rate.

Monitor the elution profile at 220 nm and 280 nm.

Fraction Collection: Collect the fractions corresponding to the major peak, which should

represent correctly folded ChTX.

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC. Pool the

fractions with the desired purity (>97%).

Lyophilization: Lyophilize the purified ChTX to obtain a white powder.

Characterization
The identity and purity of the synthetic Charybdotoxin should be confirmed.

Mass Spectrometry: Determine the molecular weight of the purified peptide using MALDI-

TOF or ESI-MS to confirm the correct sequence and the formation of three disulfide bonds

(loss of 6 Da).

Amino Acid Analysis: Confirm the amino acid composition of the synthetic peptide.

Biological Activity Assay: Assess the potency of the synthetic ChTX by measuring its ability

to block a target potassium channel (e.g., BK or Kv1.3 channels) using electrophysiological

techniques such as patch-clamp.

Visualizations
Charybdotoxin Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification of Charybdotoxin.

Mechanism of Charybdotoxin Action on Potassium
Channels
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Caption: Charybdotoxin physically blocks the potassium channel pore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

